molecular formula C37H42N2O6 B12365218 Daurisoline-d2

Daurisoline-d2

Cat. No.: B12365218
M. Wt: 612.7 g/mol
InChI Key: BURJAQFYNVMZDV-CXFJOCOFSA-N
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Description

Daurisoline-d2 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. Daurisoline can be isolated from Menispermum dauricum and Rhizoma Menispermi. This compound is known for its ability to block the hERG channel and its antiarrhythmic effects. Additionally, Daurisoline is a potent autophagy blocker, making it valuable for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daurisoline-d2 is synthesized by incorporating deuterium into Daurisoline. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the deuteration of Daurisoline using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. Typically, the production of deuterium-labeled compounds involves the use of deuterium gas or deuterated solvents in a controlled environment to ensure the incorporation of deuterium atoms into the target molecule .

Chemical Reactions Analysis

Types of Reactions

Daurisoline-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Daurisoline-d2 has several scientific research applications, including:

Mechanism of Action

Daurisoline-d2 exerts its effects by blocking the hERG channel, which is crucial for cardiac repolarization. This blocking action contributes to its antiarrhythmic properties. Additionally, this compound inhibits autophagy by activating the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This mechanism makes it a valuable compound for cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling also makes it a valuable tool for studying the effects of deuterium on biological systems and chemical reactions .

Properties

Molecular Formula

C37H42N2O6

Molecular Weight

612.7 g/mol

IUPAC Name

(1R)-8-deuterio-1-[[3-deuterio-5-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,21D

InChI Key

BURJAQFYNVMZDV-CXFJOCOFSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=CC(=C(C=C4CCN3C)OC)OC)C[C@@H]5C6=C(C(=C(C=C6CCN5C)OC)O)[2H]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC

Origin of Product

United States

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